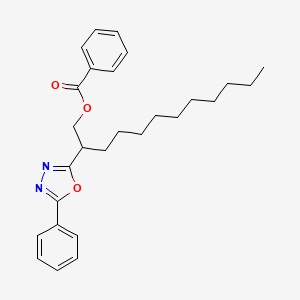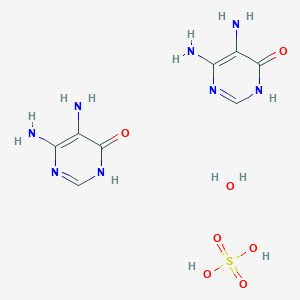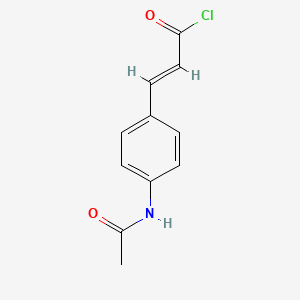
3-(4-Acetamidophenyl)acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetamidophenyl)acryloyl chloride is an organic compound that belongs to the class of acid chlorides It is characterized by the presence of an acryloyl group attached to a phenyl ring, which is further substituted with an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)acryloyl chloride typically involves the reaction of acryloyl chloride with N-(4-acetamidophenyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer better control over reaction conditions, improved safety, and higher yields. The use of continuous flow reactors allows for efficient mixing and heat transfer, minimizing the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Acetamidophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Polymerization: Can participate in free-radical polymerization reactions to form polymers with acrylate functionalities.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
3-(4-Acetamidophenyl)acryloyl chloride has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific functional groups.
Medicinal Chemistry: Employed in the synthesis of bioactive compounds and drug intermediates.
Material Science: Utilized in the development of advanced materials with tailored properties, such as hydrogels and coatings
Mécanisme D'action
The mechanism of action of 3-(4-Acetamidophenyl)acryloyl chloride is primarily based on its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the acetamido group.
Methacryloyl Chloride: Contains a methyl group in place of the hydrogen atom on the vinyl group.
4-Acetamidophenylacetic Acid: Similar in structure but contains a carboxylic acid group instead of the acryloyl chloride group
Uniqueness
3-(4-Acetamidophenyl)acryloyl chloride is unique due to the presence of both the acryloyl and acetamido groups, which confer distinct reactivity and properties. This dual functionality allows for versatile applications in polymer synthesis and medicinal chemistry, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
(E)-3-(4-acetamidophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C11H10ClNO2/c1-8(14)13-10-5-2-9(3-6-10)4-7-11(12)15/h2-7H,1H3,(H,13,14)/b7-4+ |
Clé InChI |
AAFQWWZYMHZMJA-QPJJXVBHSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)Cl |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


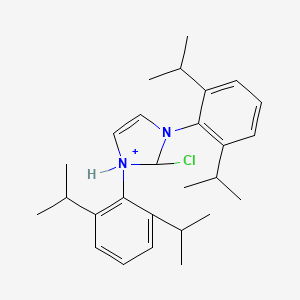




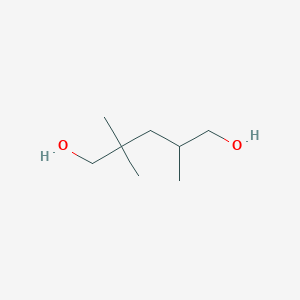
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)
